Methyl 3-(4-methoxyphenoxy)benzoate
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Overview
Description
Methyl 3-(4-methoxyphenoxy)benzoate is an organic compound with the molecular formula C15H14O4 It is an ester derived from benzoic acid and is characterized by the presence of a methoxyphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methoxyphenoxy)benzoate can be synthesized through the esterification of 3-(4-methoxyphenoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenoxy)benzoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration to form nitro derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nitric acid and sulfuric acid are used for nitration reactions.
Major Products
Hydrolysis: 3-(4-methoxyphenoxy)benzoic acid and methanol.
Reduction: 3-(4-methoxyphenoxy)benzyl alcohol.
Substitution: Methyl 3-(4-methoxyphenoxy)-4-nitrobenzoate.
Scientific Research Applications
Methyl 3-(4-methoxyphenoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxyphenoxy)benzoate, particularly in its antitumor activity, involves the disruption of microtubule assembly. This leads to cell cycle arrest in the M phase and induces apoptosis through caspase-3 mediated pathways. The compound targets microtubules, preventing their proper formation and function, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the methoxyphenoxy group.
Methyl 3-hydroxy-4-methoxybenzoate: Similar in structure but with a hydroxyl group instead of a methoxy group.
Methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate: Contains additional iodine atoms, which significantly alter its chemical properties and biological activities.
Uniqueness
Methyl 3-(4-methoxyphenoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group enhances its potential as an intermediate in organic synthesis and its biological applications .
Properties
CAS No. |
64691-60-7 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenoxy)benzoate |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-8-13(9-7-12)19-14-5-3-4-11(10-14)15(16)18-2/h3-10H,1-2H3 |
InChI Key |
OFJGXODPQIVIGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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